molecular formula C17H18N6O3S B2851630 ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1351623-37-4

ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B2851630
M. Wt: 386.43
InChI Key: TWKXZALQVRNVTF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (ethyl acetate), a thiazole ring, a pyridazine ring, and a pyrazole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or through the use of coupling reagents .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. These rings are likely to contribute to the stability and reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, the nitrogen in the pyrazole and pyridazine rings could participate in nucleophilic substitution reactions, and the thiazole ring could be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the nitrogen atoms in the rings could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Specific Scientific Field

The compound belongs to the field of heterocyclic chemistry . Specifically, it contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives have diverse chemical and biological properties, making them valuable in drug development.

Application Summary

Antimicrobial Potential

Imidazole derivatives have shown promising antimicrobial activity. Researchers have synthesized compounds containing the imidazole ring and evaluated their efficacy against various microorganisms. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives exhibited good antimicrobial potential . These compounds could be explored further for their antibacterial, antifungal, and antiviral properties.

Conclusion

The imidazole-containing compound shows promise in antimicrobial research. Further studies can explore its mechanism of action, structure-activity relationships, and potential clinical applications . Researchers should collaborate across disciplines to fully exploit its therapeutic potential.

Future Directions

Future research could focus on exploring the biological activities of the compound and developing methods for its synthesis. Additionally, the compound’s structure could be modified to enhance its properties or to create new compounds with different activities .

properties

IUPAC Name

ethyl 2-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-4-26-15(24)8-12-9-27-17(18-12)19-16(25)13-5-6-14(21-20-13)23-11(3)7-10(2)22-23/h5-7,9H,4,8H2,1-3H3,(H,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKXZALQVRNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

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